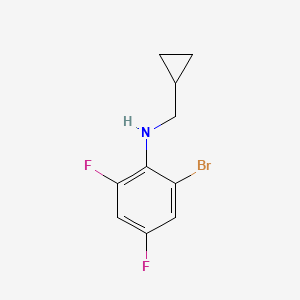

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline

Description

The cyclopropylmethyl group introduces steric strain and may enhance lipophilicity, while the bromine and fluorine substituents modulate electrophilicity and metabolic stability .

Properties

Molecular Formula |

C10H10BrF2N |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline |

InChI |

InChI=1S/C10H10BrF2N/c11-8-3-7(12)4-9(13)10(8)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 |

InChI Key |

XXBGKDNHTAOUBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=C(C=C(C=C2Br)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline typically involves the bromination of aniline derivatives followed by the introduction of the cyclopropylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the aniline ring. The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets. The cyclopropylmethyl group can also influence its pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline are best contextualized by comparing it to related halogenated aniline derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Halogenated Aniline Derivatives

Structural and Functional Differences

Halogen Substitution Patterns: The target compound combines bromine (electron-withdrawing) and fluorine (electronegative) substituents, which may enhance its stability in electrophilic aromatic substitution reactions compared to 2,5-difluoroaniline or 2,6-difluoroaniline, which lack bromine .

Amine Substituents :

- The cyclopropylmethyl group in the target compound introduces steric hindrance and lipophilicity, contrasting with the simpler -NH2 group in 2,5-difluoroaniline or the pyridinyl-containing substituent in 4f .

Physical Properties :

- The boiling point of 2,5-difluoroaniline (176–178°C) is significantly higher than that of 2,6-difluoroaniline (51–52°C at 15 mmHg), reflecting differences in molecular symmetry and intermolecular forces . The target compound’s properties remain uncharacterized in the available evidence.

Stability and Reactivity

- Electrophilicity : Bromine at the 2-position in the target compound may act as a leaving group in nucleophilic aromatic substitution, whereas fluorine in 2,6-difluoroaniline is less labile .

- Thermal Stability : The low boiling point of 2,6-difluoroaniline indicates higher volatility, whereas the target compound’s cyclopropylmethyl group likely reduces volatility .

Notes

- Data Gaps : Physical and spectroscopic data for the target compound (e.g., melting point, solubility) are absent in the provided evidence, limiting direct comparisons.

- Safety : Compounds like 2,6-difluoroaniline are labeled hazardous ([危]4-2-III), implying the target compound may require similar handling precautions .

Biological Activity

2-Bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

- Molecular Formula : C11H12BrF2N

- Molecular Weight : 276.12 g/mol

- IUPAC Name : 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline

Antimicrobial Activity

Studies have indicated that 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

The biological activity of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cell division and proliferation, which is particularly relevant in cancer treatment.

- Receptor Modulation : It may modulate receptor activity related to neurotransmission and inflammation, contributing to its antimicrobial effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various derivatives of difluoroanilines against resistant bacterial strains. The results showed that the brominated derivative exhibited a notable reduction in bacterial growth compared to non-brominated analogs.

Study 2: Cytotoxicity in Cancer Cells

Research published in Cancer Research highlighted the compound’s cytotoxic effects on human cancer cell lines. The study indicated that it induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.